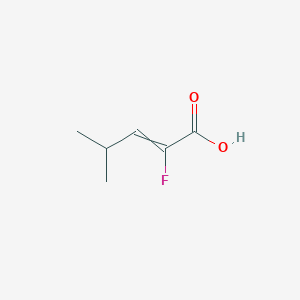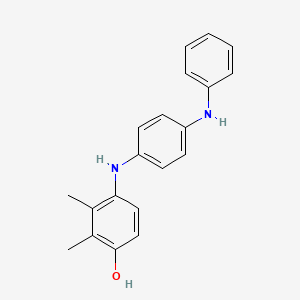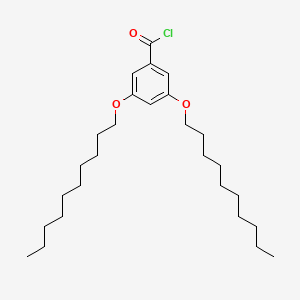![molecular formula C20H24 B14302029 1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene CAS No. 125330-25-8](/img/structure/B14302029.png)
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene is a complex organic compound characterized by its unique structure, which includes a tetramethylcyclopentadienyl group attached to an indene moiety
Preparation Methods
The synthesis of 1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5-tetramethylcyclopentadiene and indene.
Reaction Conditions: The key step involves the alkylation of indene with 2,3,4,5-tetramethylcyclopentadiene under controlled conditions. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various chemical transformations.
Material Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene can be compared with similar compounds such as:
1,2,3,4-Tetramethylcyclopentadiene: This compound shares the tetramethylcyclopentadienyl group but lacks the indene moiety, making it less complex.
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine: This compound includes a silanamine group, providing different chemical properties and applications.
Properties
CAS No. |
125330-25-8 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-[1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C20H24/c1-12-13(2)15(4)20(14(12)3)16(5)18-11-10-17-8-6-7-9-19(17)18/h6-11,16,18,20H,1-5H3 |
InChI Key |
NUXDDUJKQBLALK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1C(C)C2C=CC3=CC=CC=C23)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
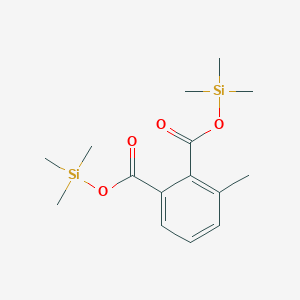
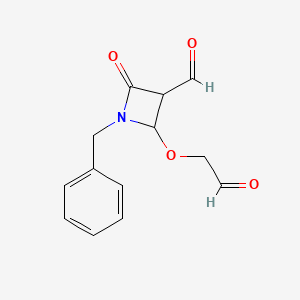
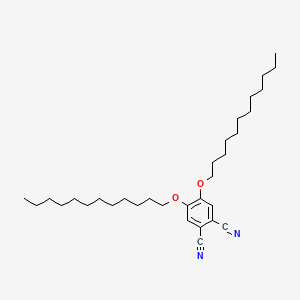
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
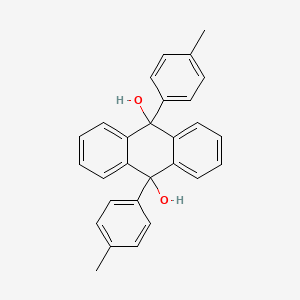
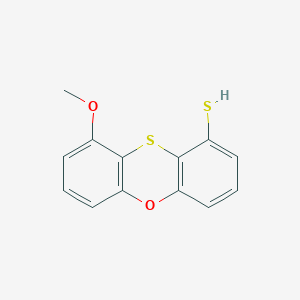
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
